2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing precise identification through its complete chemical name. The compound is systematically identified as 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid, which describes the substitution pattern on the benzene ring core. The Chemical Abstracts Service has assigned the registry number 1242825-81-5 to this compound, providing a unique identifier for database searches and regulatory purposes.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₉H₁₀ClNO₄S, representing a complex arrangement of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The molecular weight has been precisely determined as 263.69 atomic mass units, reflecting the cumulative mass contribution of all constituent atoms. This molecular weight places the compound within a moderate size range for pharmaceutical and synthetic chemistry applications.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClNO₄S |
| Molecular Weight | 263.69 g/mol |
| Chemical Abstracts Service Number | 1242825-81-5 |
| Molecular Database Locator Number | MFCD27966494 |
The elemental composition analysis reveals the distribution of atoms within the molecular framework. Carbon atoms constitute the largest proportion by count, forming the aromatic backbone and methyl substituents. The presence of heteroatoms including nitrogen, oxygen, and sulfur contributes to the compound's chemical reactivity and potential biological activity. The sulfur atom serves as the central component of the methylsulfonyl group, while the nitrogen atom functions as the linking element between the aromatic ring and the sulfonyl functionality.
The molecular weight determination enables precise stoichiometric calculations for synthetic procedures and analytical methods. The relatively moderate molecular weight facilitates handling and analysis using standard laboratory techniques. The specific atomic composition influences physical properties such as solubility, melting point, and spectroscopic characteristics, which are essential for compound identification and purification processes.
X-ray Crystallography and Polymorphism Studies
X-ray crystallographic analysis represents the definitive method for determining three-dimensional molecular structure and crystal packing arrangements. While specific crystallographic data for this compound is not extensively documented in the available literature, the compound's structural features suggest interesting crystallographic properties. The presence of multiple hydrogen bond donors and acceptors, including the carboxylic acid group and the sulfonamide functionality, likely influences crystal packing through intermolecular hydrogen bonding networks.
The carboxylic acid group typically forms dimeric hydrogen-bonded structures in crystalline solids, creating characteristic ring motifs that stabilize crystal lattices. The methylsulfonyl amino substituent introduces additional opportunities for hydrogen bonding interactions, potentially leading to complex three-dimensional network structures. The chloro substituent may participate in halogen bonding interactions, further contributing to crystal stability and influencing polymorphic behavior.
Polymorphism studies would be particularly valuable for this compound due to the presence of conformationally flexible groups, including the methylsulfonyl amino substituent. Different rotational conformations of this group could lead to distinct polymorphic forms with varying physical properties. The potential for different hydrogen bonding patterns between the carboxylic acid and sulfonamide groups suggests that multiple crystal forms might exist under different crystallization conditions.
The prediction of polymorphic behavior requires consideration of the molecular flexibility and the energy barriers associated with conformational changes. The methylsulfonyl group's ability to adopt different orientations relative to the benzene ring plane could generate conformational polymorphs. Understanding polymorphic behavior is crucial for pharmaceutical applications, as different crystal forms can exhibit varying dissolution rates, stability, and bioavailability characteristics.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within this compound. Proton nuclear magnetic resonance analysis would reveal distinct signals corresponding to the aromatic protons, the methyl groups, and the amino proton. The aromatic region typically displays signals between 6.5 and 8.0 parts per million, with coupling patterns reflecting the substitution pattern on the benzene ring.
The methylsulfonyl group generates characteristic signals, with the methyl protons appearing as a singlet due to rapid rotation around the sulfur-carbon bond. The carboxylic acid proton typically appears as a broad signal around 10-13 parts per million, often exhibiting exchange behavior with deuterated solvents. Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework, with the carbonyl carbon appearing in the characteristic downfield region around 170-180 parts per million.
Infrared spectroscopy offers valuable information about functional group characteristics and molecular vibrations. The carboxylic acid functionality typically exhibits a broad absorption around 2500-3300 wavenumbers corresponding to the hydroxyl stretch, overlapping with the carbonyl stretch around 1650-1750 wavenumbers. The sulfonyl group displays characteristic symmetric and asymmetric stretching vibrations around 1150 and 1350 wavenumbers, respectively.
| Spectroscopic Method | Key Characteristic Signals |
|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons: 6.5-8.0 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon: 170-180 ppm |
| Infrared Spectroscopy | Carbonyl stretch: 1650-1750 cm⁻¹ |
| Mass Spectrometry | Molecular ion: m/z 263.69 |
Mass spectrometry provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak at mass-to-charge ratio 263.69 corresponds to the intact molecule. Common fragmentation patterns include loss of the carboxylic acid group, generating fragments at lower mass-to-charge ratios. The methylsulfonyl group may undergo characteristic fragmentations, providing structural confirmation through comparison with known fragmentation databases.
Computational Modeling of Electronic Structure
Computational chemistry methods provide powerful tools for understanding the electronic structure and molecular properties of this compound. Density functional theory calculations can predict molecular geometry, electronic distribution, and energetic properties with high accuracy. The compound's electronic structure reflects the interplay between the electron-withdrawing effects of the chloro and methylsulfonyl groups and the electron-donating character of the amino nitrogen.
The aromatic ring system maintains its characteristic delocalized electronic structure, with modifications introduced by the substituent groups. The chloro substituent withdraws electron density through both inductive and resonance effects, influencing the reactivity of adjacent positions on the benzene ring. The methylsulfonyl amino group introduces complex electronic effects, with the nitrogen atom serving as an electron donor while the sulfonyl group acts as a strong electron-withdrawing entity.
Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, providing insights into chemical reactivity and potential intermolecular interactions. The frontier molecular orbitals typically show contributions from the aromatic ring system, with modifications from the substituent groups. The calculated molecular electrostatic potential maps highlight regions of positive and negative charge distribution, predicting sites for electrophilic and nucleophilic attack.
Conformational analysis through computational methods explores the preferred molecular geometries and energy barriers associated with rotation around key bonds. The methylsulfonyl amino substituent exhibits conformational flexibility, with different rotational orientations potentially affecting molecular properties and crystal packing. The calculated conformational energy profiles provide insights into the accessible molecular conformations under ambient conditions.
Properties
IUPAC Name |
2-chloro-5-[methyl(methylsulfonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-11(16(2,14)15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGDXPBBNOICRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)Cl)C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-5-sulfamoylbenzoic Acid Intermediates
- Starting materials: Anthranilic acid, isatoic anhydride, or lower alkyl anthranilates.
- Chlorosulfonation: Anthranilic acid is treated with chlorosulfonic acid under controlled temperatures (e.g., 80 °C for 1 hour) to yield sulfonyl chlorides.
- Amination: The sulfonyl chloride intermediates are reacted with methyl(methylsulfonyl)amine or related amines in aqueous alkaline conditions (e.g., sodium hydroxide solution) to form the 2-amino-5-[methyl(methylsulfonyl)amino]benzoic acid derivative.
Diazotization and Chlorination
- The 2-amino-5-sulfamoylbenzoic acid is dissolved in hydrochloric acid and cooled to 0–5 °C.
- Sodium nitrite is added slowly to form the diazonium salt.
- After stirring, a metal chloride (e.g., cupric chloride, ferric chloride) is added to the reaction mixture.
- The mixture is heated moderately (60–100 °C) to facilitate replacement of the diazonium group with chlorine, yielding the 2-chloro-5-[methyl(methylsulfonyl)amino]benzoic acid.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Chlorosulfonation | Anthranilic acid + chlorosulfonic acid | 80 °C | 1 hour | Slow addition, controlled temperature |
| Amination | Sulfonyl chloride + methyl(methylsulfonyl)amine + NaOH | Room temp | 30 minutes | Acetone/water solvent mixture |
| Diazotization | 2-amino-5-sulfamoylbenzoic acid + HCl + NaNO2 | 0–5 °C | 10–20 minutes | Stirring during nitrite addition |
| Chlorination | Diazonium salt + metal chloride (CuCl2, FeCl3) | 60–100 °C | 15–30 minutes | Slight excess (10–20%) of metal chloride used |
Research Findings and Notes
- The diazotization-chlorination sequence is preferred over direct chlorosulfonation followed by amination because it avoids substitution at the 2-chloro position by amines, which can occur under harsher conditions.
- The reaction yields are generally high with careful control of temperature and stoichiometry.
- Metal chlorides such as cupric chloride (CuCl2), ferric chloride (FeCl3), and others have been successfully used to replace the diazonium group with chlorine.
- The sulfonyl amine substituent can be varied, but methyl(methylsulfonyl)amino groups are introduced via reaction with the corresponding amines on sulfonyl chlorides.
- Purification is typically achieved by column chromatography on silica gel using benzene-acetic acid mixtures.
Summary Table of Key Synthetic Steps
| Compound/Intermediate | Reagents/Conditions | Yield/Notes |
|---|---|---|
| 2-Amino-5-(methyl(methylsulfonyl)amino)benzoic acid | Chlorosulfonation of anthranilic acid + reaction with methyl(methylsulfonyl)amine | High purity after chromatography |
| This compound | Diazotization with NaNO2/HCl + CuCl2 or FeCl3 at 60–100 °C | Good yield; avoids 2-chloro substitution loss |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonylamino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Structure
The structure can be represented as follows:
Chemistry
Building Block for Organic Synthesis
2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as substitution, oxidation, reduction, and coupling reactions.
Reaction Types
| Reaction Type | Description |
|---|---|
| Substitution | The chloro group can be replaced by nucleophiles like amines or thiols. |
| Oxidation/Reduction | The methylsulfonylamino group can be modified to create different functional groups. |
| Coupling | Participates in reactions like Suzuki-Miyaura coupling to form biaryl compounds. |
Biology
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial, anti-inflammatory, and cytotoxic properties.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial effects against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Bacillus subtilis | 8 |
| Salmonella typhi | 12 |
In vitro studies suggest efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for therapeutic applications in bacterial infections.
Anti-inflammatory Effects
Studies show that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines, suggesting its potential role in managing inflammatory diseases.
Cytotoxicity
The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, with IC50 values indicating significant activity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new chemical products.
Study on Antimicrobial Efficacy
A recent study published in MDPI highlighted the strong antibacterial effect of this compound compared to conventional antibiotics. The results indicated that it could serve as a viable alternative in antibiotic therapy against resistant strains.
Inflammation Model Study
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of TNF-alpha and IL-6, reinforcing its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The chloro and methylsulfonylamino groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Chlorinated Benzoic Acids
Table 1: Key Structural and Functional Differences
Key Reactivity Differences :
- The trifluoromethyl group (-CF₃) in the trifluoromethyl analogue increases lipophilicity and metabolic stability compared to the polar methylsulfonylamino group (-N(CH₃)SO₂CH₃) .
- Benzenesulfonamide derivatives exhibit dimerization via hydrogen bonding (R₂²(8) motifs), enhancing crystallinity and stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid, a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to consolidate the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of this compound is . Its structure features a chloro group and a methylsulfonylamino moiety attached to a benzoic acid framework, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated the compound's significant antimicrobial properties. It has shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) indicating potent activity.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Bacillus subtilis | 8 |
| Salmonella typhi | 12 |
In vitro tests indicate that the compound effectively inhibits both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This suggests a potential role in managing inflammatory diseases .
3. Cytotoxicity
Studies reveal that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against HeLa and MCF-7 cells, with IC50 values of approximately 25 µM and 30 µM, respectively .
Study on Antimicrobial Efficacy
A study published in MDPI assessed various benzoxazine derivatives, including this compound, highlighting its strong antibacterial effect comparable to conventional antibiotics. The results indicated that the compound could be a viable alternative in antibiotic therapy .
Inflammation Model
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced TNF-alpha and IL-6 levels, reinforcing its potential as an anti-inflammatory agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thus modulating biochemical pathways related to inflammation and cell proliferation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid?
- Methodology : The compound is typically synthesized via sequential functionalization of a benzoic acid scaffold. A key step involves coupling 4-amino-5-chloro-2-methoxybenzoic acid derivatives with glycine benzyl ester using carbodiimide-mediated reactions, followed by catalytic hydrogenation to remove protective groups . Alternative routes may incorporate sulfonamide formation via nucleophilic substitution of chlorinated intermediates with methylsulfonamide groups. Purification often employs column chromatography or recrystallization.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodology : Structural confirmation relies on:
- IR spectroscopy : Identification of sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functional groups.
- NMR (¹H/¹³C) : Proton signals for aromatic hydrogens (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm), optimized with mobile phases like acetonitrile/water containing 0.1% trifluoroacetic acid .
Advanced Research Questions
Q. How can researchers optimize synthesis yield under varying reaction conditions?
- Methodology : Yield optimization involves:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide formation.
- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) enhance hydrogenation efficiency in deprotection steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while methanol/water mixtures facilitate crystallization .
Q. What strategies resolve contradictions in biological activity data among derivatives?
- Methodology :
- Dose-response studies : Establish EC₅₀/IC₅₀ values to clarify potency variations.
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine D2 receptors) to quantify affinity differences .
- Orthogonal assays : Cross-validate results using functional assays (e.g., cAMP modulation) to confirm receptor antagonism/agonism .
Q. How to design assays for evaluating receptor interactions (e.g., dopamine D2/5-HT3)?
- Methodology :
Compound preparation : Dissolve derivatives in DMSO (≤0.1% final concentration) to ensure solubility.
Competitive binding assays : Incubate test compounds with membrane fractions expressing target receptors and labeled ligands (e.g., ³H-ondansetron for 5-HT3).
Data analysis : Calculate Ki values using Cheng-Prusoff equation to compare binding affinities .
- Advanced Tip : Use CHO-K1 cells transfected with human D2/5-HT3 receptors for species-specific activity profiling .
Q. What analytical methods detect and quantify the compound as a pharmaceutical impurity?
- Methodology :
- HPLC-UV/MS : Employ gradient elution (e.g., 10–90% acetonitrile in 20 min) with C18 columns for separation. Limit of detection (LOD) can reach 0.1 µg/mL .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products via high-resolution MS .
Q. How to assess the compound’s physicochemical stability in different solvents?
- Methodology :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
